8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
8-methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4/c1-11-6-8-17(9-7-11)22(14(10-26-17)16(24)25)15(23)12-4-2-3-5-13(12)18(19,20)21/h2-5,11,14H,6-10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRQJCHOZZPTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its complex spirocyclic structure and potential biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula: C18H20F3NO4
- Molecular Weight: 371.35 g/mol
- CAS Number: 1326810-94-9
- Boiling Point: Approximately 527.2 °C (predicted)
- Density: 1.37 g/cm³ (predicted)
- pKa: 3.34 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a ligand for various receptors, including sigma receptors, which are implicated in numerous neuropharmacological processes.
Key Biological Activities
- Sigma Receptor Binding:
-
Antitumor Activity:
- Preliminary studies suggest that derivatives of this compound may possess antitumor properties, potentially through mechanisms involving apoptosis and cell cycle arrest in cancer cells.
-
Neuroprotective Effects:
- Compounds with similar structures have demonstrated neuroprotective effects, possibly by modulating neurotransmitter release and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial as it enhances lipophilicity and biological activity by improving the interaction with lipid membranes and biological targets. This modification can significantly influence the pharmacokinetic properties of the compound, making it more effective in vivo.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane | Similar spirocyclic structure | Different trifluoromethyl positioning affects reactivity |
| 8-Methyl-4-[2-(difluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane | Variation in halogen substitution | Altered biological activity due to difluoromethyl group |
| 8-Methyl-1-octylspiro[4.5]decane | Lacks trifluoromethyl group | Focused on hydrophobic properties rather than polar interactions |
Case Studies and Research Findings
A study published in PubMed highlights that related compounds exhibit a high affinity for σ1 receptors, which are involved in neuroprotection and modulation of pain . This suggests that this compound could similarly engage these pathways.
Another research article discussed the synthesis and evaluation of piperidine derivatives, indicating that structural modifications can lead to enhanced selectivity and potency against specific biological targets . This reinforces the importance of ongoing research into the SAR of this compound.
Wissenschaftliche Forschungsanwendungen
The presence of the trifluoromethyl group is known to enhance the pharmacokinetic properties of various drugs, potentially improving their efficacy and bioavailability. The compound's structure allows for interactions with biological macromolecules, which is crucial for understanding its therapeutic potential.
Potential Biological Applications
- Drug Development : The compound may serve as a lead in the development of new pharmaceuticals targeting specific biological pathways.
- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, suggesting potential for this compound in treating infections.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease treatment.
Synthesis and Reactivity
The synthesis of 8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions, including:
- Esterification : This reaction can be utilized to modify the carboxylic acid group.
- Amidation : The carboxylic acid can form amides, potentially altering the compound's biological activity.
- Electrophilic Aromatic Substitution : The trifluoromethyl group enhances reactivity, allowing for further functionalization of the aromatic ring.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane | Similar spirocyclic structure | Different position of trifluoromethyl group affects reactivity |
| 8-Methyl-4-[2-(difluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane | Variation in halogen substitution | Altered biological activity due to difluoromethyl group |
| 8-Methyl-1-octylspiro[4.5]decane | Lacks trifluoromethyl group | Focused on hydrophobic properties rather than polar interactions |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzoyl Group
The benzoyl substituent is a critical modulator of activity. Key analogs include:
Key Observations :
- The 2-CF₃ substituent in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors compared to methoxy or fluorine groups.
- Para-substituted CF₃ analogs (e.g., 4-CF₃) may exhibit distinct activity due to altered spatial orientation .
- Difluorobenzoyl derivatives balance metabolic stability and electronic effects, as fluorine is both electronegative and resistant to oxidation .
Modifications to the Spirocyclic Core
Variations in the spirocyclic structure impact rigidity and pharmacokinetics:
Key Observations :
- Naphthoyl substituents (e.g., in CAS 1326808-30-3 ) increase aromatic surface area, which may enhance π-π stacking but reduce bioavailability due to higher molecular weight.
Vorbereitungsmethoden
Cyclization and Hydrolysis
A representative procedure involves treating tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate with lithium hydroxide in a tetrahydrofuran (THF)/ethanol/water (2:2:1) solvent system at 90°C for 60 hours. This step hydrolyzes the methyl ester to the carboxylic acid while preserving the spirocyclic structure, achieving a 97% yield after flash chromatography.
Table 1: Hydrolysis Conditions for Spirocyclic Intermediate
| Reagent System | Temperature | Time | Yield | Purification Method |
|---|---|---|---|---|
| LiOH, THF/EtOH/H2O (2:2:1) | 90°C | 60 h | 97% | Flash chromatography |
Introduction of the Methyl Group at Position 8
The 8-methyl substituent is introduced via alkylation of the secondary amine within the spirocyclic core. Lithium diisopropylamide (LDA)-mediated deprotonation followed by reaction with methyl iodide or propionaldehyde under cryogenic conditions (-78°C) ensures regioselectivity.
Alkylation Protocol
A solution of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate in THF is treated with LDA (1.5 M in cyclohexane) at -78°C for 30 minutes. Subsequent addition of methyl iodide (1.2 equivalents) and gradual warming to room temperature yields the 8-methyl derivative. The product is isolated via extraction with diethyl ether and purified using 20–30% ethyl acetate/hexanes, achieving an 85% yield.
Benzoylation at Position 4
The 2-(trifluoromethyl)benzoyl group is installed via Friedel-Crafts acylation or direct coupling. Industrial methods favor coupling the preformed benzoyl chloride to the spirocyclic amine under Schotten-Baumann conditions.
Acylation with 2-(Trifluoromethyl)benzoyl Chloride
The 8-methyl spirocyclic intermediate is reacted with 2-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the acylated product after aqueous workup and silica gel chromatography (89% yield).
Table 2: Benzoylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-(Trifluoromethyl)benzoyl chloride | Et3N | DCM | 0°C → RT | 89% |
Carboxylic Acid Functionalization
The C-3 carboxylic acid moiety is retained throughout the synthesis, but its protection and deprotection are critical. Early-stage intermediates often employ tert-butyl esters, which are cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM).
Final Deprotection Step
The tert-butyl ester of the acylated spirocyclic compound is treated with hydrochloric acid (4 M in dioxane) at room temperature for 3 hours. This step quantitatively generates the free carboxylic acid, which is precipitated and recrystallized from ethanol/water (95% yield).
Comparative Analysis of Synthetic Routes
Industrial routes prioritize scalability and cost-effectiveness, while academic protocols emphasize regiochemical control. Key distinctions include:
-
Spirocyclic Core Assembly : Commercial suppliers like MolCore use preformed γ-lactams to streamline production, whereas research laboratories often construct the core via Dieckmann cyclization.
-
Benzoylation Efficiency : Direct acylation avoids side reactions compared to Friedel-Crafts methods, which require stringent control of electrophilic aromatic substitution.
Table 3: Comparison of Industrial vs. Academic Methods
Challenges and Optimization Strategies
-
Regioselectivity in Benzoylation : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the ortho position, necessitating precise stoichiometry to avoid diacylation.
-
Acid Sensitivity : The spirocyclic scaffold is prone to ring-opening under strongly acidic conditions, requiring mild deprotection methods (e.g., HCl/dioxane instead of H2SO4) .
Q & A
Basic Questions
Q. What are the standard synthetic routes and characterization techniques for synthesizing 8-methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : The synthesis of spirocyclic compounds often involves condensation reactions between cyclic ketones and amines or benzothiazole derivatives. For example, analogous spiro compounds have been synthesized using 2-oxa-spiro[3.4]octane-1,3-dione as a starting material, followed by reaction with substituted benzothiazol-2-yl-amines under reflux conditions. Characterization typically includes melting point analysis, elemental analysis (C/H/N), infrared spectroscopy (IR) to confirm functional groups (e.g., carbonyl stretches), and UV-Vis spectroscopy to assess electronic transitions. These methods ensure structural fidelity and purity .
Q. How can X-ray crystallography be applied to confirm the spirocyclic conformation of this compound?
- Methodological Answer : X-ray diffraction studies using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for confirming spirocyclic geometry. The puckering parameters of the spiro ring system can be analyzed using Cremer-Pople coordinates to quantify deviations from planarity. For example, the 1-oxa-4-azaspiro[4.5]decane core requires precise refinement of bond lengths and angles to distinguish between possible chair or boat conformations. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding networks can be mapped to validate intermolecular interactions .
Q. What spectroscopic methods are most effective for identifying trifluoromethyl and carboxylic acid moieties in this compound?
- Methodological Answer :
- ¹⁹F NMR : Directly detects the trifluoromethyl (-CF₃) group, with chemical shifts typically between -60 to -70 ppm.
- IR Spectroscopy : The carboxylic acid (-COOH) shows a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly the loss of COOH or CF₃ groups.
Cross-validation with elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can conformational dynamics of the spirocyclic core influence the compound’s biological or chemical activity?
- Methodological Answer : The spirocyclic system’s puckering (e.g., chair vs. twist-boat conformations) can sterically hinder or expose reactive sites. Molecular dynamics (MD) simulations using software like Gaussian or AMBER can model ring flexibility, while crystallographic data provide experimental validation. For instance, substituents at the 2-(trifluoromethyl)benzoyl position may stabilize specific conformations via steric or electronic effects, impacting binding affinity in biological assays. Comparative studies with analogs (e.g., varying substituents on the benzoyl group) can isolate conformational contributions to activity .
Q. What strategies optimize the yield and purity of this compound during scale-up synthesis?
- Methodological Answer :
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate condensation steps.
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization (from EtOH/H₂O) improves purity. Process analytical technology (PAT), such as in-line IR monitoring, ensures reaction completion and minimizes byproducts. Membrane separation technologies (e.g., nanofiltration) can also isolate high-purity fractions during scale-up .
Q. How can advanced chromatographic techniques resolve enantiomeric or diastereomeric impurities in this compound?
- Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC can separate enantiomers, while diastereomers may require normal-phase chromatography with hexane/ethyl acetate gradients. For trifluoromethyl-containing analogs, mobile-phase additives like 0.1% trifluoroacetic acid (TFA) enhance peak resolution. LC-MS with electrospray ionization (ESI) confirms mass and purity simultaneously. Method validation should include spike-recovery experiments and limits of detection (LOD) ≤ 0.1% .
Q. What computational approaches predict the compound’s reactivity or stability under varying pH conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states of the carboxylic acid and amine groups. pKa predictions (via software like MarvinSketch) identify pH-sensitive regions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitor degradation products like decarboxylated or hydrolyzed derivatives. Solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) assess formulation stability .
Q. How do structural modifications at the 2-(trifluoromethyl)benzoyl position affect pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents varying in electronic (e.g., -NO₂, -OCH₃) or steric (e.g., -Cl, -Br) properties. In vitro assays (e.g., enzyme inhibition or receptor binding) quantify activity changes. For example, replacing CF₃ with a bulkier group (e.g., -CCl₃) may enhance lipophilicity but reduce target engagement. Free-Wilson analysis or 3D-QSAR models (using CoMFA/CoMSIA) statistically correlate substituent properties with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
